2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE
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Overview
Description
2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE is a complex organic compound that features a benzothiazole ring, a hydroxy group, a nitro-substituted phenyl ring, and an acrylonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzothiazole Ring: Starting from ortho-aminothiophenol and a suitable aldehyde.
Nitration: Introduction of the nitro group to the phenyl ring using nitrating agents like nitric acid.
Acrylonitrile Addition: Formation of the acrylonitrile moiety through a Knoevenagel condensation reaction involving malononitrile and an aldehyde.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, solvent selection, and reaction condition optimization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, KMnO4.
Reduction: H2/Pd, Fe/HCl, SnCl2.
Substitution: Halogens (Cl2, Br2), sulfonating agents (SO3, H2SO4).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of halogenated or sulfonated derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Medicinal Chemistry: Investigation of its potential as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Medicine
Drug Development: Exploration of its bioactivity and therapeutic potential.
Industry
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE would depend on its specific application. For instance, in medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazol-2-yl-3-hydroxy-3-phenyl-acrylonitrile: Lacks the nitro group, which may affect its reactivity and applications.
2-Benzothiazol-2-yl-3-hydroxy-3-(4-nitro-phenyl)-acrylonitrile: Similar structure but with the nitro group in a different position, potentially altering its chemical properties and biological activity.
Uniqueness
The presence of the nitro group in the 3-position of the phenyl ring in 2-(1,3-BENZOTHIAZOL-2-YL)-3-HYDROXY-3-(3-NITROPHENYL)ACRYLONITRILE may confer unique electronic and steric properties, influencing its reactivity and interactions in various applications.
Properties
Molecular Formula |
C16H9N3O3S |
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Molecular Weight |
323.3g/mol |
IUPAC Name |
(Z)-2-(1,3-benzothiazol-2-yl)-3-hydroxy-3-(3-nitrophenyl)prop-2-enenitrile |
InChI |
InChI=1S/C16H9N3O3S/c17-9-12(16-18-13-6-1-2-7-14(13)23-16)15(20)10-4-3-5-11(8-10)19(21)22/h1-8,20H/b15-12- |
InChI Key |
UBAQSSOBPFLWII-QINSGFPZSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C(=C(/C3=CC(=CC=C3)[N+](=O)[O-])\O)/C#N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=C(C3=CC(=CC=C3)[N+](=O)[O-])O)C#N |
Origin of Product |
United States |
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